1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
描述
属性
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-15-8-7-14(12-13(15)2)20(17,18)16-9-5-4-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVEVYHSJZWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
This comprehensive technical guide details the chemical structure, synthesis, and physicochemical properties of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a sulfonamide scaffold.
Executive Summary
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (CAS 898639-10-6) is a tertiary sulfonamide featuring a piperidine ring attached to a substituted benzenesulfonyl core. It belongs to the class of N-sulfonylpiperidines , a privileged scaffold in medicinal chemistry often associated with AMPA receptor modulation, 11
| Property | Data |
| CAS Number | 898639-10-6 |
| IUPAC Name | 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine |
| Molecular Formula | C |
| Molecular Weight | 297.41 g/mol |
| SMILES | CCCOc1ccc(cc1C)S(=O)(=O)N2CCCCC2 |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
Structural Analysis & Pharmacophore
The molecule is composed of three distinct structural domains, each contributing specific physicochemical properties relevant to ligand-protein binding.
Structural Domains
-
The Piperidine Head : A saturated, six-membered nitrogen heterocycle. It acts as a lipophilic cap and eliminates the hydrogen bond donor capacity of the sulfonamide nitrogen, improving membrane permeability compared to primary sulfonamides.
-
The Sulfonyl Linker (SO
) : A rigid, tetrahedral geometry that orients the piperidine and benzene rings roughly perpendicular to each other. It serves as a strong hydrogen bond acceptor. -
The 3-Methyl-4-Propoxybenzene Tail :
-
4-Propoxy Group : A flexible, lipophilic ether chain. Alkoxy groups at the para position often occupy hydrophobic pockets in receptor active sites (e.g., the "S1" pocket in proteases or allosteric sites in ion channels).
-
3-Methyl Group : Provides steric bulk and restricts the conformation of the propoxy chain, potentially locking the molecule into a bioactive conformation.
-
Electronic Properties
-
Electron Donating Groups (EDG) : Both the methyl and propoxy groups are electron-donating. This increases the electron density of the benzene ring, making it electron-rich compared to a bare benzenesulfonamide.
-
Hammett Constants : The
for propoxy is approx -0.32, and for methyl is -0.07. This electron richness makes the sulfonyl group slightly less electrophilic, increasing the chemical stability of the S-N bond against hydrolysis.
Structural Visualization
The following diagram illustrates the connectivity and functional regions of the molecule.
Figure 1: Structural decomposition of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine.
Synthesis Strategy
The synthesis follows a convergent pathway, coupling a sulfonyl chloride precursor with piperidine. The critical step is the regioselective chlorosulfonation of the electron-rich aromatic ether.
Retrosynthetic Analysis
-
Disconnection : S-N bond.
-
Synthons : Piperidine (Nucleophile) + 3-Methyl-4-propoxybenzenesulfonyl chloride (Electrophile).
-
Precursor Origin : The sulfonyl chloride is derived from 2-methylphenol (o-cresol) via O-alkylation followed by electrophilic aromatic substitution (chlorosulfonation).
Synthesis Workflow
Figure 2: Synthetic pathway from o-cresol to the target sulfonamide.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-2-propoxybenzene
Principle : Williamson Ether Synthesis.
-
Reagents : 2-Methylphenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent : DMF (Dimethylformamide) or Acetone.
-
Procedure :
-
Dissolve 2-methylphenol in DMF. Add K
CO . -
Add 1-bromopropane dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Workup : Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO
and concentrate. -
Yield : Expect >90% as a colorless oil.
-
Step 2: Chlorosulfonation
Principle : Electrophilic Aromatic Substitution (EAS). The alkoxy group directs para to itself. Since the ortho position (relative to propoxy) is blocked by the methyl group, the sulfonyl group enters the para position (position 4 relative to propoxy, which becomes position 1 in the final numbering).
-
Reagents : 1-Methyl-2-propoxybenzene (1.0 eq), Chlorosulfonic acid (ClSO
H, 4.0–5.0 eq). -
Procedure :
-
Cool chlorosulfonic acid to 0°C in a fume hood (highly corrosive).
-
Add the ether dropwise, maintaining temperature <5°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench : Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.
-
Isolation : Filter the solid or extract with DCM. Wash with cold water. Use immediately or store at -20°C.
-
Step 3: Sulfonamide Coupling
-
Reagents : 3-Methyl-4-propoxybenzenesulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent : Dichloromethane (DCM).
-
Procedure :
-
Dissolve piperidine and TEA in DCM at 0°C.
-
Add a solution of the sulfonyl chloride in DCM dropwise.
-
Stir at RT for 3 hours.
-
Workup : Wash with 1M HCl (to remove excess amine), then sat. NaHCO
, then brine.[2] -
Purification : Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc 8:2).
-
Analytical Characterization
Researchers should verify the identity of the synthesized compound using the following predicted spectral data.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.60 | Doublet (d) | 1H | Ar-H (Ortho to SO |
| 7.55 | Singlet (s) | 1H | Ar-H (Ortho to SO |
| 6.90 | Doublet (d) | 1H | Ar-H (Ortho to OPr) |
| 4.00 | Triplet (t) | 2H | -O-CH |
| 2.95 | Triplet (t) | 4H | Piperidine N-CH |
| 2.25 | Singlet (s) | 3H | Ar-CH |
| 1.85 | Multiplet (m) | 2H | -O-CH |
| 1.65 | Multiplet (m) | 4H | Piperidine C3/C5 |
| 1.40 | Multiplet (m) | 2H | Piperidine C4 |
| 1.05 | Triplet (t) | 3H | -CH |
Mass Spectrometry (ESI-MS)
-
Molecular Ion : [M+H]
= 298.15 m/z. -
Fragmentation Pattern :
-
Loss of Propyl group: m/z ~255.
-
Cleavage of Sulfonyl-N bond: m/z ~213 (Sulfonyl cation) and m/z 86 (Piperidine).
-
Applications & Research Context
While specific clinical data for CAS 898639-10-6 is limited, its structural class suggests utility in the following domains:
-
AMPA Receptor Modulation : Sulfonamides with lipophilic alkoxy tails (e.g., cyclothiazide analogs) are classic positive allosteric modulators (PAMs) of the AMPA glutamate receptor. This compound serves as a simplified probe for this activity.
-
Fragment-Based Drug Discovery (FBDD) : The molecule represents a "rule-of-three" compliant fragment (if the propyl chain is shortened) or a lead-like scaffold. It is frequently included in diverse screening libraries (e.g., Life Chemicals) to target GPCRs.
-
Metabolic Stability : The tertiary sulfonamide is resistant to hydrolysis and metabolic N-dealkylation, making it a robust scaffold for in vivo studies compared to secondary sulfonamides.
References
-
Synthesis of Sulfonamides : "Sulfonamides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
- Piperidine Scaffolds: Watson, P. S., et al. "Piperidine-based derivatives as novel inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005.
-
Chlorosulfonation Protocol : "Chlorosulfonation of aromatic ethers." Organic Syntheses, Coll.[3][4] Vol. 1, p. 85.
-
Compound Database : PubChem CID 6471955. "1-(3-methyl-4-propoxybenzenesulfonyl)piperidine."
Sources
Technical Monograph: 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
The following is an in-depth technical guide for 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (PubChem CID 6471955), structured as a research monograph for drug development professionals.
Class: AMPA Receptor Positive Allosteric Modulator (Ampakine)[1]
Executive Summary
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine is a specialized sulfonyl-piperidine derivative belonging to the class of Positive Allosteric Modulators (PAMs) of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.[1] Structurally characterized by a 4-alkoxy-3-alkylbenzenesulfonyl core, this compound functions by binding to the dimer interface of the AMPA receptor's ligand-binding domain (LBD).[1] Its primary mechanism involves slowing the deactivation and desensitization rates of the receptor channel, thereby enhancing fast excitatory synaptic transmission.
This scaffold is critical in neuropharmacology research for developing therapeutics targeting cognitive impairment, Major Depressive Disorder (MDD), and schizophrenia.[1] It serves as a lipophilic, blood-brain barrier (BBB) penetrant probe for investigating glutamatergic signaling pathways.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine |
| PubChem CID | 6471955 |
| Molecular Formula | C₁₅H₂₃NO₃S |
| Molecular Weight | 297.41 g/mol |
| LogP (Predicted) | ~3.8 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 45.8 Ų |
Structural Analysis: The molecule consists of three pharmacophoric elements:
-
Piperidine Ring: Provides a hydrophobic bulk that fits into the allosteric pocket of the GluA subunit.
-
Sulfonyl Linker: A rigid spacer that orients the aromatic ring and participates in hydrogen bonding with receptor residues (typically Serine or Threonine in the LBD).
-
3-Methyl-4-propoxybenzene: The "tail" region.[1] The 4-propoxy chain is critical for potency, occupying a specific hydrophobic sub-pocket, while the 3-methyl group provides steric constraints that enhance selectivity.[1]
Synthesis Protocol
The synthesis of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine is a convergent three-step protocol starting from o-cresol (2-methylphenol).[1] This route ensures high regioselectivity and yield.
Step 1: O-Alkylation (Ether Synthesis)
-
Reagents: 2-methylphenol, 1-bromopropane, Potassium Carbonate (K₂CO₃).[1]
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve 2-methylphenol (1.0 eq) in ACN.[1]
-
Add K₂CO₃ (1.5 eq) and stir for 30 min to generate the phenoxide anion.
-
Add 1-bromopropane (1.2 eq) dropwise.
-
Reflux at 80°C for 4–6 hours.
-
Workup: Filter salts, concentrate filtrate, and extract with Ethyl Acetate/Water.
-
Product: 1-propoxy-2-methylbenzene.[1]
-
Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)
-
Reagents: 1-propoxy-2-methylbenzene, Chlorosulfonic acid (ClSO₃H).[1]
-
Solvent: Dichloromethane (DCM) (optional, can be neat).
-
Procedure:
-
Cool ClSO₃H (3.0 eq) to 0°C under N₂ atmosphere.
-
Add 1-propoxy-2-methylbenzene (1.0 eq) dropwise, maintaining temp < 5°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT (regioselectivity favors the para position relative to the alkoxy group).
-
Quench: Pour the reaction mixture slowly onto crushed ice.
-
Isolation: Extract the resulting precipitate (sulfonyl chloride) with DCM. Dry over MgSO₄.[1]
-
Product: 3-methyl-4-propoxybenzenesulfonyl chloride.[1]
-
Step 3: Sulfonamide Coupling
-
Reagents: 3-methyl-4-propoxybenzenesulfonyl chloride, Piperidine, Triethylamine (TEA).[1]
-
Solvent: DCM or THF.
-
Procedure:
-
Dissolve Piperidine (1.1 eq) and TEA (1.2 eq) in dry DCM at 0°C.
-
Add the sulfonyl chloride from Step 2 (1.0 eq) dissolved in DCM dropwise.
-
Stir at RT for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1).
-
Purification: Wash with 1N HCl (to remove excess amine), then NaHCO₃. Recrystallize from Ethanol/Hexane if necessary.[1]
-
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway for 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine.
Mechanism of Action & Pharmacology[10]
Molecular Mechanism
This compound acts as a Type II AMPA Receptor Modulator . Unlike orthosteric agonists (e.g., Glutamate) that bind to the "clam-shell" ligand-binding domain (LBD) to close it and open the ion channel, this PAM binds to the dimer interface between two LBDs.[1]
-
Binding Site: The modulator binds to a hydrophobic pocket formed at the interface of two GluA subunits (e.g., GluA2/GluA2 interface).
-
Stabilization: It stabilizes the LBD dimer in a "closed-cleft" conformation.
-
Kinetic Effect:
-
Slowing Deactivation: It prevents the channel from closing immediately after glutamate removal.
-
Slowing Desensitization: It prevents the structural rearrangement that leads to the desensitized (non-conducting) state.
-
-
Result: Increased probability of channel opening and prolonged excitatory post-synaptic currents (EPSCs).
Signaling Pathway
The enhancement of AMPA receptor currents leads to a cascade of neurotrophic effects:
-
Depolarization: Increased Na⁺/Ca²⁺ influx.[1]
-
VDCC Activation: Voltage-Dependent Calcium Channels open.[1]
-
BDNF Release: Elevated intracellular Ca²⁺ triggers the release of Brain-Derived Neurotrophic Factor (BDNF).
-
Plasticity: BDNF signaling via TrkB receptors promotes Long-Term Potentiation (LTP) and dendritic spine growth.
Figure 2: Signal transduction pathway initiated by AMPA receptor positive allosteric modulation.[1]
Experimental Protocols for Validation
A. In Vitro Calcium Flux Assay (FLIPR)
To quantify the potency (EC₅₀) of the compound.
-
Cell Line: HEK293 cells stably expressing GluA2 (flip or flop isoforms).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min.
-
Compound Addition: Add 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine at varying concentrations (0.1 nM – 10 µM). Incubate for 10 min.
-
Agonist Challenge: Inject Glutamate (100 µM) + Cyclothiazide (optional, to block desensitization if measuring pure potentiation).
-
Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm).
-
Data Analysis: Plot % increase in fluorescence vs. log[Compound].
B. Electrophysiology (Whole-Cell Patch Clamp)
To determine the effect on deactivation/desensitization kinetics.
-
Setup: Patch-clamp rig with rapid perfusion system.
-
Recording: Voltage-clamp mode (Vh = -60 mV) on hippocampal neurons.
-
Protocol: Apply Glutamate (10 mM) for 100 ms.
-
Treatment: Co-apply Glutamate + Test Compound (10 µM).
-
Measurement:
-
Peak Current: Amplitude change.[1]
-
Tau (desensitization): Time constant of current decay during glutamate application.
-
Tau (deactivation): Time constant of current decay after glutamate removal.
-
Safety & Toxicology Considerations
-
Seizure Risk: High doses of AMPA potentiators can induce seizures due to excessive excitability. Dosing must be carefully titrated in in vivo models.
-
Bell-Shaped Response: Efficacy often drops at high concentrations due to receptor internalization or channel block.[1]
-
Handling: As a sulfonyl derivative, handle with care.[1] Standard PPE (gloves, goggles) required.[1] Treat as a potential irritant.[1]
References
-
Black, M. D. (2005).[1] Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[1][2][3][4] Psychopharmacology, 179(1), 154-163.[1] Link
-
O'Neill, M. J., et al. (2004).[1] AMPA receptor potentiators for the treatment of CNS disorders.[1][2][5][4] Current Drug Targets - CNS & Neurological Disorders, 3(3), 181-194.[1] Link
-
Ornstein, P. L., et al. (2000).[1] Biarylpropylsulfonamides as novel, potent potentiators of 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid (AMPA) receptors.[1] Journal of Medicinal Chemistry, 43(23), 4354-4358.[1] Link
-
PubChem. (n.d.). Compound Summary for CID 6471955. National Center for Biotechnology Information.[1] Link
Sources
- 1. CN101133026B - 1- sulfonyl-pi perdine- 3 -carboxyl i c acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 5. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis | MDPI [mdpi.com]
Precision-Engineered Piperidine Sulfonamides: A Technical Guide to Novel Building Blocks in Drug Discovery
Executive Summary
The transition from "flat" aromatic-heavy libraries to three-dimensional (3D) chemical space is a defining shift in modern medicinal chemistry. Piperidine sulfonamides represent a high-value intersection of two privileged structures: the metabolic robustness of the piperidine ring and the directional hydrogen-bonding capability of the sulfonamide.
This guide analyzes the utility of novel piperidine sulfonamide building blocks —specifically focusing on spirocyclic, bridged, and fluorinated variants—that overcome the solubility and selectivity limitations of traditional planar scaffolds.
Part 1: The Pharmacophore Rationale
The "Escape from Flatland" (Fsp³ Contribution)
Traditional sulfonamide drugs often rely on phenyl-sulfonamide motifs. While potent, these planar structures frequently suffer from poor aqueous solubility and non-specific binding (promiscuity). Replacing the phenyl ring with a piperidine core significantly increases the fraction of sp³-hybridized carbons (
-
Solubility: The aliphatic piperidine ring disrupts crystal lattice energy more effectively than planar aromatics, enhancing thermodynamic solubility.
-
Vectorial Control: Unlike the rigid
or bond angles of benzene, the piperidine chair conformation allows for defined axial/equatorial vector positioning of the sulfonamide group, enabling precise active site targeting.
Metabolic Stability & Bioisosterism
The sulfonamide moiety (
-
CYP450 Modulation: The electron-withdrawing sulfonamide group lowers the basicity of the piperidine nitrogen (if directly attached) or alters the electronics of the ring, reducing oxidative liability at the
-carbon. -
Selectivity: The tetrahedral geometry of the sulfur atom presents a unique 3D shape that differentiates these blocks from planar amide analogs.
Part 2: Novel Architectures & Building Blocks
The "novelty" in current drug discovery lies in moving beyond simple 4-piperidine sulfonamides to structurally complex variants.
Strategic Building Block Classes
| Class | Structure Description | Key Advantage | Target Application |
| Spirocyclic | Sulfonamide attached to a spiro[3.5] or spiro[4.5] system. | High rigidity; defines exit vectors without rotatable bonds. | GPCRs (allosteric pockets). |
| Fluorinated | 3-Fluoro or 3,3-difluoro piperidine core. | Lowers | CNS penetrant drugs.[1] |
| Bridged | 8-azabicyclo[3.2.1]octane sulfonamides. | Forces specific conformation; locks substituents in axial/equatorial orientation. | Ion Channels. |
| Chiral | Enantiopure 2- or 3-substituted piperidines. | Exploits asymmetric binding pockets. | Enzyme Inhibitors (Proteases). |
Visualizing the Scaffold Versatility
The following diagram illustrates how the core piperidine sulfonamide scaffold connects to diverse biological targets through specific structural modifications.
Figure 1: Structural diversification of the piperidine sulfonamide core leads to distinct therapeutic applications.
Part 3: Synthetic Strategies & Experimental Protocols
Causality in Synthesis
The synthesis of piperidine sulfonamides typically involves the reaction of a piperidine-sulfonyl chloride with an amine, or a piperidine-amine with a sulfonyl chloride.
-
Why Pyridine/DCM? For simple couplings, pyridine acts as both a solvent and a proton scavenger. However, for sterically hindered "novel" blocks (like spiro-piperidines), stronger bases (DIPEA) in a polar aprotic solvent (DMF or MeCN) are often required to drive the reaction to completion.
-
Regioselectivity: When using building blocks with multiple nucleophilic sites (e.g., 4-amino-piperidine), orthogonal protecting groups (Boc vs. Cbz) are non-negotiable to prevent polymerization.
Protocol: Coupling of Sterically Hindered Piperidine Sulfonyl Chlorides
This protocol is optimized for novel, bulky building blocks where standard conditions often fail due to steric hindrance.
Reagents:
-
Building Block:
-Boc-4-fluoropiperidine-4-sulfonyl chloride (1.0 equiv) -
Nucleophile: Heterocyclic amine (e.g., 2-aminopyridine derivative) (1.1 equiv)
-
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.5 equiv) - Selected for its non-nucleophilic, highly basic nature.
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with
. Dissolve the heterocyclic amine (1.1 equiv) and DABCO (2.5 equiv) in anhydrous THF. -
Activation (Optional): If the amine is weakly nucleophilic, cool to 0°C and add NaH (1.2 equiv) instead of DABCO, stirring for 30 mins to generate the anion.
-
Addition: Dissolve the sulfonyl chloride building block in minimal THF. Add dropwise to the amine solution at 0°C. Reason: Exothermic control prevents sulfonamide hydrolysis.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Self-Validating Check (TLC/LCMS):
-
Spot reaction mixture vs. starting material.
-
Pass Criteria: Disappearance of sulfonyl chloride peak (reactive species) and appearance of product mass (
).
-
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash combined organics with brine, dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for coupling hindered sulfonamide building blocks.
Part 4: Physicochemical Profiling
The primary driver for using these novel blocks is the improvement of physicochemical properties. The table below compares a standard planar sulfonamide against a novel piperidine variant.
Table 1: Comparative Physicochemical Properties
| Property | Phenyl Sulfonamide (Planar) | 4-F-Piperidine Sulfonamide (Novel) | Impact on Drug Discovery |
| LogP | 2.5 – 3.5 (High) | 1.2 – 2.0 (Moderate) | Lower LogP correlates with reduced promiscuity and better oral bioavailability. |
| Solubility | Low (< 50 | High (> 200 | Improved formulation options and dissolution rates. |
| Fsp³ | ~0.1 | ~0.6 | Higher Fsp³ is statistically linked to higher clinical trial success rates. |
| Metabolic Stability | Susceptible to aromatic hydroxylation. | High (Blocked metabolic soft spots). | Longer half-life ( |
Part 5: References
-
Jagtap, S. et al. (2025).[2] Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry.
-
BenchChem Technical Team. (2025). The Piperidine Scaffold: A Comprehensive Guide to SAR Studies. BenchChem.
-
PharmaBlock Sciences. (2023). Spirocyclic Piperidines in Drug Discovery: Advantages over Flat Structures. PharmaBlock.
-
Bisharat, L. et al. (2025).[2] The Evolving Role of Sulfonamides in Medicine and Drug Development. ResearchGate.
-
Mokhtary, M. et al. (2023).[3] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry.
-
Life Chemicals. (2021). C-substituted Piperidines in Medicinal Chemistry. Life Chemicals.[4]
Sources
Chemical Identity and Therapeutic Potential of Sulfonyl-Piperidine Scaffolds
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "Why" and "How" of the molecule, treating the IUPAC name as the entry point into its chemical architecture and therapeutic potential.
A Technical Monograph on 1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine
Nomenclature and Structural Architecture
The molecule 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine represents a classic "privileged structure" in medicinal chemistry, combining a lipophilic sulfonamide core with a saturated heterocyclic tail. While the name provided is chemically unambiguous and widely used in patent literature, a rigorous IUPAC analysis reveals the hierarchical logic essential for database registration and unique identification.
1.1 IUPAC Name Breakdown
The construction of the Preferred IUPAC Name (PIN) depends on the hierarchy of the principal functional group.
-
Principal Group: Sulfonamide (
). -
Parent Structure: In current IUPAC recommendations (P-66.1.1.3.3), N-substituted sulfonamides are often named as derivatives of the parent amine (piperidine) or the sulfonic acid.
-
Option A (Sulfonamide as Parent):3-methyl-4-propoxy-N-(piperidin-1-yl)benzenesulfonamide (Less common for cyclic amines).
-
Option B (Piperidine as Parent - Preferred ):1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine .
-
Structural Components:
-
Core: Piperidine ring (saturated 6-membered heterocycle).[1]
-
Linker: Sulfonyl group (
) attached at the piperidine nitrogen ( ). -
Aryl Moiety: Benzene ring substituted at positions 3 and 4 relative to the sulfonyl attachment.
-
3-position: Methyl group (
). -
4-position: Propoxy group (
).
-
1.2 Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the fragmentation logic often seen in mass spectrometry.
[2]
Synthetic Methodology
The synthesis of this scaffold is a study in regioselective electrophilic aromatic substitution . The primary challenge is ensuring the sulfonyl chloride attaches para to the propoxy group and meta to the methyl group.
2.1 Retrosynthetic Analysis
The most robust pathway avoids the instability of alkoxy-sulfonyl chlorides by introducing the sulfonyl group late-stage via chlorosulfonation of the corresponding ether.
-
Step 1: O-Alkylation of o-cresol (2-methylphenol).
-
Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution).
-
Step 3: Sulfonamide formation (Nucleophilic Acyl Substitution).
2.2 Detailed Protocol
Reagents:
-
Precursor: 2-Methylphenol (o-Cresol).
-
Alkylating Agent: 1-Bromopropane /
. -
Sulfonylating Agent: Chlorosulfonic acid (
).
Step-by-Step Procedure:
-
Ether Synthesis (Williamson Ether Synthesis):
-
Dissolve 2-methylphenol (1.0 eq) in acetone. Add
(1.5 eq) and 1-bromopropane (1.2 eq). -
Reflux for 12 hours. Filter salts and concentrate.
-
Result:1-methyl-2-propoxybenzene .
-
-
Chlorosulfonation (Critical Step):
-
Cool neat chlorosulfonic acid (3.0 eq) to 0°C.
-
Add 1-methyl-2-propoxybenzene dropwise. The propoxy group is a strong ortho/para director. Steric hindrance from the methyl group (position 2) and the propoxy group (position 1) disfavors the position between them (3) and the position ortho to the propoxy (6). The electronic preference directs the electrophile para to the strongest activator (propoxy).
-
Target Regioisomer: Substitution at Position 4 (relative to propoxy) / Position 5 (relative to methyl).
-
Quench on ice. Extract with DCM.
-
Intermediate:3-methyl-4-propoxybenzenesulfonyl chloride .
-
-
Amidation:
-
Dissolve the sulfonyl chloride in dry DCM.
-
Add Piperidine (1.1 eq) and Pyridine (1.5 eq) as an HCl scavenger.
-
Stir at RT for 4 hours. Wash with 1N HCl (to remove pyridine), then brine.
-
Recrystallize from EtOH/Hexane.
-
2.3 Reaction Workflow (DOT)
Physicochemical Profiling (Data)
For a drug development professional, the physical properties of this scaffold dictate its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[8] The combination of the propyl chain and the piperidine ring pushes this molecule towards high lipophilicity.
Table 1: Estimated Physicochemical Properties
| Property | Value (Est.) | Significance |
| Molecular Formula | Core composition.[1][2][3][4][5][9][10][11][12] | |
| Molecular Weight | 297.41 g/mol | Ideal for oral bioavailability (<500 Da). |
| cLogP | 3.2 - 3.8 | Highly lipophilic; likely good CNS penetration but potential solubility issues. |
| TPSA | ~55 Ų | Low polar surface area (Sulfonyl + Ether), suggesting high membrane permeability. |
| H-Bond Donors | 0 | No free -NH or -OH; reduces metabolic conjugation potential. |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Ether oxygen (1). |
| Rotatable Bonds | 4 | Propoxy chain + Sulfonyl-N bond + Sulfonyl-Ph bond. |
Analytical Signature (Predicted NMR):
-
NMR (CDCl3):
-
1.05 (t, 3H, propoxy
) -
1.5-1.7 (m, 6H, piperidine
) -
1.85 (m, 2H, propoxy
) -
2.25 (s, 3H, aryl
) -
2.95 (m, 4H, piperidine
) -
4.00 (t, 2H,
) - 6.90 (d, 1H, Ar-H ortho to propoxy)
- 7.55-7.65 (m, 2H, Ar-H ortho to sulfonyl)
-
1.05 (t, 3H, propoxy
Medicinal Chemistry Context
Why synthesize this specific derivative? The sulfonyl-piperidine motif is a bioisostere for benzoyl-piperidines and phenyl-piperazines, common in GPCR ligands (e.g., 5-HT antagonists, Dopamine modulators).
4.1 The "Magic Methyl" Effect
The presence of the 3-methyl group is not trivial. In medicinal chemistry, adding a methyl group to an aromatic ring (the "magic methyl" effect) can:
-
Boost Potency: By filling a hydrophobic pocket in the receptor (increasing
). -
Alter Conformation: By twisting the sulfonamide bond relative to the benzene ring via steric clash, potentially locking the bioactive conformation.
-
Block Metabolism: If the 3-position was a site of metabolic hydroxylation, the methyl group blocks this pathway (CYP450 inhibition/resistance).
4.2 Propoxy vs. Methoxy
The extension from methoxy (common) to propoxy increases lipophilicity significantly (+1.0 logP). This is often a strategy to:
-
Increase blood-brain barrier (BBB) penetration.
-
Improve potency at hydrophobic targets (e.g., ion channels like hERG or voltage-gated sodium channels).
References
-
IUPAC Nomenclature Rules
- Source: IUPAC Blue Book (Nomenclature of Organic Chemistry: IUPAC Recommend
- Relevance: Rules P-66.1.1.3.3 (Sulfonamides) and P-14.4 (Preferred Names).
-
Link:
-
Synthetic Methodology (Sulfonamides)
- Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
-
Link:
-
Piperidine Scaffolds in Drug Design
-
Regioselectivity in Chlorosulfonation
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonylation of Piperidine with Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the sulfonylation of piperidine with benzenesulfonyl chlorides, a cornerstone reaction in the synthesis of sulfonamides. This class of compounds is of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents. The following application notes and protocols are designed to equip researchers with the technical knowledge and practical insights required for the successful execution and optimization of this vital transformation.
Introduction: The Significance of N-Aryl-Sulfonylpiperidines
The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast array of pharmaceuticals. Its derivatization through N-sulfonylation with benzenesulfonyl chlorides yields N-aryl-sulfonylpiperidines, a subclass of sulfonamides with diverse biological activities. These include, but are not limited to, applications as enzyme inhibitors, receptor antagonists, and antibacterial agents. A thorough understanding of the underlying reaction mechanism and a meticulously planned experimental protocol are crucial for the efficient and reproducible synthesis of these valuable compounds.
Reaction Mechanism and Scientific Rationale
The sulfonylation of piperidine with benzenesulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism, often conducted under Schotten-Baumann conditions.[1][2][3]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.[4][5]
-
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion, a good leaving group.
-
Proton Transfer: The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture, yielding the neutral N-benzenesulfonylpiperidine product and a protonated base. The primary role of the base is to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[4][6]
dot digraph "Sulfonylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1. Reaction mechanism for the sulfonylation of piperidine.", fontname="Arial", fontsize=10]; }
Causality Behind Experimental Choices:
-
Choice of Base: The selection of a suitable base is critical. Tertiary amines like triethylamine (Et3N) or pyridine are commonly employed as they are non-nucleophilic and effectively scavenge the HCl produced.[4][6] The basicity and steric bulk of the amine can influence the reaction rate and selectivity.
-
Solvent Selection: The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), chloroform, or diethyl ether.[1] The choice of solvent can affect the solubility of the reactants and the reaction rate. In some cases, a two-phase system of an organic solvent and water is used (Schotten-Baumann conditions), where the base resides in the aqueous phase.[2]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[4][6] This helps to minimize potential side reactions.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of N-benzenesulfonylpiperidine. Researchers should optimize the conditions based on the specific benzenesulfonyl chloride used and the desired scale of the reaction.
Materials and Reagents:
-
Piperidine
-
Benzenesulfonyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Safety Precautions:
-
Benzenesulfonyl chloride is corrosive, lachrymatory, and moisture-sensitive. [7][8][9][10] Handle it in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles or a face shield, and a lab coat.[7][9][11]
-
Piperidine is a flammable and corrosive liquid. Handle with care and avoid inhalation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane.[4]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[6]
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0-1.1 eq.) in a small amount of anhydrous dichloromethane and add it dropwise to the cooled piperidine solution over 15-30 minutes using a dropping funnel.[4][6] Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[4][6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4] A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting piperidine spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.[4] This washing sequence removes excess base, unreacted starting materials, and any aqueous impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzenesulfonylpiperidine.[6]
Data Presentation and Characterization
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Piperidine | 1.0 eq. | Limiting reagent |
| Benzenesulfonyl Chloride | 1.0 - 1.1 eq. | Slight excess to ensure complete consumption of piperidine |
| Base (e.g., Et3N) | 1.2 - 1.5 eq. | To neutralize the HCl byproduct and drive the reaction to completion[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermicity, then warming to ensure reaction completion[6] |
| Reaction Time | 2 - 16 hours | Dependent on substrate reactivity; monitor by TLC[4] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that solubilizes reactants well |
Characterization of the Product:
The purified N-benzenesulfonylpiperidine should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.[12]
Experimental Workflow Diagram
dot digraph "Sulfonylation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2. Experimental workflow for sulfonylation.", fontname="Arial", fontsize=10]; }
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or consider gentle heating.
-
Moisture contamination: Ensure all glassware is dry and use anhydrous solvents, as benzenesulfonyl chloride is moisture-sensitive and can hydrolyze to benzenesulfonic acid.[8]
-
Inefficient workup: Ensure thorough extraction and washing to minimize product loss.
-
-
Formation of Side Products:
-
Di-sulfonylation (for primary amines): While not an issue for piperidine (a secondary amine), for primary amines, slow addition of the sulfonyl chloride at low temperatures can minimize this.[6]
-
-
Difficult Purification:
-
If the product is difficult to separate from the starting materials, consider alternative chromatographic conditions or recrystallization.
-
References
-
Hey there! As a supplier of Benzene Sulfonyl Chloride. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog. Retrieved from [Link]
-
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). Retrieved from [Link]
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. Retrieved from [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Kluedo, et al. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. Retrieved from [Link]
-
ACS Figshare. (2016, February 20). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]
-
Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(31), 16182-16187. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
ChemRxiv. (2022, February 15). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]
-
ACS Omega. (2021, December 7). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Baxendale Group. (2010, December 23). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 10). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
- Google Patents. (n.d.). CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
-
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Acrylamide, N-benzyl. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
Application Note: SAR Profiling with 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
Based on the chemical structure and its context within medicinal chemistry, the following Application Note and Protocol Guide has been designed. This guide treats 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine as a representative Privileged Scaffold used in Structure-Activity Relationship (SAR) studies, particularly for exploring lipophilic pockets in targets such as Ion Channels (e.g., AMPA receptors) , GPCRs (e.g., GPR119) , or Enzymes (e.g., PDE5) .[1]
Executive Summary
This guide details the utility of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (CAS: 898639-10-6) as a structural probe in Hit-to-Lead optimization.[1] This compound represents a classic Sulfonyl-Piperidine pharmacophore, widely utilized to modulate physicochemical properties (LogP, tPSA) and probe hydrophobic binding domains.[1]
Key Applications:
-
Lipophilic Pocket Probing: The 4-propoxy tail is critical for assessing the depth and tolerance of hydrophobic pockets (e.g., S1/S2 pockets in proteases or allosteric sites in ion channels).[1]
-
Conformational Restriction: The 3-methyl substituent introduces a "magic methyl" effect, forcing the benzene ring out of planarity relative to the sulfonyl group, often improving selectivity.[1]
-
Metabolic Stability Benchmarking: Used to assess the liability of alkoxy-dealkylation and benzylic oxidation.[1]
Chemical Profile & Handling
Compound Identity:
-
IUPAC Name: 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine[1][2]
-
MW: 297.41 g/mol [1]
-
LogP (Calc): ~3.8 (High Lipophilicity)[1]
-
Solubility: Low in water; soluble in DMSO (>10 mM), Ethanol, and DCM.[1]
Handling Protocol:
-
Storage: Store solid at -20°C under desiccated conditions.
-
Reconstitution: Prepare 10 mM stock in anhydrous DMSO. Sonicate at 40°C for 5 minutes if turbidity persists. Avoid freeze-thaw cycles >3 times.[1]
SAR Logic & Mechanistic Insight
The utility of this compound lies in its ability to answer specific structural questions during the Lead Optimization phase.
A. The "Magic Methyl" Effect (3-Position)
The presence of the methyl group at the ortho position to the propoxy group (and meta to the sulfonyl) serves two functions:
-
Steric Occlusion: It protects the 4-propoxy oxygen from rapid metabolism (O-dealkylation) by hindering CYP450 access.[1]
-
Torsional Strain: It induces a twist in the biaryl-like character (if coupled) or simply restricts the rotation of the propoxy tail, potentially locking the bioactive conformation.[1]
B. The Sulfonyl-Piperidine Linker
Unlike amide linkers, the sulfonamide bond is:
-
Non-planar: The sulfur atom adopts a tetrahedral geometry, projecting the piperidine ring out of the benzene plane.
-
Metabolically Robust: Resistant to amidases and proteases.[1]
-
H-Bond Acceptor: The sulfonyl oxygens act as obligate H-bond acceptors (HBAs), often anchoring the molecule in the active site (e.g., interacting with backbone amides).[1]
C. The Propoxy Tail (4-Position)
A critical probe for lipophilicity.[1]
-
SAR Decision: If the propoxy analog is active but metabolically unstable
Switch to Difluoromethoxy or Cyclopropylmethoxy .[1] -
SAR Decision: If potency increases with Propoxy vs. Methoxy
The pocket is deep/hydrophobic.[1]
Experimental Protocols
Protocol A: Synthesis of Sulfonyl-Piperidine Analogs (General Coupling)
Use this protocol to synthesize the subject compound or its derivatives for SAR expansion.[1]
Reagents:
-
3-methyl-4-propoxybenzenesulfonyl chloride (1.0 eq)[1]
-
Piperidine (1.2 eq)[1]
-
Triethylamine (TEA) or DIPEA (2.0 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of sulfonyl chloride in 5 mL anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C.[1]
-
Addition: Mix Piperidine (1.2 mmol) and TEA (2.0 mmol) in 2 mL DCM. Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Quench with 10 mL water. Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via Silica Flash Chromatography (Gradient: 0-30% EtOAc in Hexane).
-
Validation: Confirm structure via ¹H-NMR and LC-MS (Target Mass: 298 [M+H]⁺).
Protocol B: Microsomal Stability Assay (Metabolic Liability Screen)
Objective: Determine if the 4-propoxy group is a metabolic soft spot.[1]
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL)[1]
-
NADPH Regenerating System[1]
-
Test Compound (1 µM final conc)
Procedure:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL) with Test Compound (1 µM) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL cold Acetonitrile (with Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. Calculate
and .
Data Visualization & Workflows[1]
Figure 1: SAR Decision Tree
This logic flow dictates how to proceed based on the activity profile of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine.[1]
Caption: Decision matrix for optimizing the Sulfonyl-Piperidine scaffold based on potency and metabolic stability data.
Figure 2: Pharmacophore Map
Visualizing the functional roles of the molecule's components.
Caption: Structural dissection of the molecule highlighting the functional role of each moiety in binding and stability.
Comparison of Analog Data (Hypothetical)
In a typical SAR campaign, the following trends are often observed with this scaffold.
| Analog Modification | Expected LogP | Metabolic Stability | Potency Trend (Hydrophobic Pocket) |
| Parent (Propoxy) | 3.8 | Moderate | Baseline |
| Methoxy (Short tail) | 2.9 | High | Decrease (Loss of hydrophobic contact) |
| Butoxy (Long tail) | 4.2 | Low | Increase (If pocket is deep) |
| Trifluoromethoxy | 4.1 | High | Maintain/Increase (Metabolic block) |
| Morpholine (Ring) | 2.5 | High | Decrease (Loss of lipophilicity) |
References
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Beroza, P., et al. (2002).[1] "Physicochemical Properties of Sulfonamides and Their Role in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.
-
Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link[1]
-
PubChem Compound Summary. (2026). "1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (CID 6471955)."[1][3] National Center for Biotechnology Information.[1] Link
-
Ornstein, P. L., et al. (2000).[1] "Biaryl Sulfonamide AMPA Receptor Potentiators." Journal of Medicinal Chemistry. (Context for sulfonamide SAR in ion channels).
Sources
- 1. 1272756-23-6|3-[4-(Methylsulfonyl)phenyl]-5-(1-boc-4-piperidyl)-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]
- 2. 1357852-14-2 | N-(2,5-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. 1-(3-Methyl-4-propoxybenzenesulfonyl)piperidine | C15H23NO3S | CID 6471955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent selection for crystallizing 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
Application Note & Protocol
Topic: A Systematic Approach to Solvent Selection for the Crystallization of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development, where crystallization serves as the primary method for achieving high purity and desirable solid-state properties. The selection of an appropriate solvent system is the most influential factor in developing a successful crystallization process. This guide provides a detailed framework for selecting and optimizing a solvent system for 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine, a representative sulfonamide compound. We will explore the theoretical principles guiding solvent choice, present a systematic experimental workflow for solvent screening, and provide detailed protocols for common crystallization techniques. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently identify optimal conditions for producing high-quality crystalline material.
Theoretical Considerations for Solvent Selection
The rational selection of a crystallization solvent begins with a thorough understanding of the target molecule's physicochemical properties and the fundamental principles of solubility.
Physicochemical Profile of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
To select a suitable solvent, we must first analyze the structure of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine.
-
Structure:
(A representative chemical structure diagram would be placed here in a full document) -
Key Functional Groups & Polarity:
-
Sulfonamide Group (-SO₂N=): This is a highly polar and rigid functional group.[1] The oxygen atoms are strong hydrogen bond acceptors, and if an N-H bond were present, it would be a hydrogen bond donor. This group significantly contributes to the molecule's crystalline nature.[1][2]
-
Piperidine Ring: A saturated heterocyclic amine, which is a non-polar, sterically bulky group.
-
Substituted Benzene Ring: The aromatic ring itself is non-polar. The 3-methyl group is non-polar, and the 4-propoxy group (an ether linkage) introduces a slight polar character but is dominated by its non-polar alkyl chain.
-
-
Overall Molecular Character: The molecule exhibits a distinct amphiphilic nature, possessing both highly polar (sulfonamide) and significant non-polar (piperidine, substituted phenyl) regions. This dual character is the central challenge in solvent selection, as no single solvent may perfectly match its properties.
Principles of an Ideal Crystallization Solvent
The ideal solvent for crystallization is not necessarily the one that best dissolves the compound. Instead, it must satisfy a specific set of criteria:[3][4][5]
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) but sparingly soluble at low temperatures (room temperature or below).[3] This differential is the driving force for crystallization upon cooling.
-
Inertness: The solvent must not react chemically with the compound.[3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]
-
Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the final crystals during drying.[4]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[3]
The principle of "like dissolves like" is a useful starting point.[3] Given our target molecule's mixed polarity, solvents of intermediate polarity, or solvent/anti-solvent mixtures, are often the most successful.
Experimental Workflow for Solvent Screening
A systematic, small-scale screening process is the most efficient method to identify promising solvent candidates.
Protocol: High-Throughput Solubility Assessment
This protocol allows for the rapid testing of a wide range of solvents using only a small amount of material.[6]
Materials:
-
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (approx. 100-200 mg)
-
A selection of solvents (see Table 1 for suggestions)
-
An array of small, sealed vials (e.g., 1-dram vials or HPLC vials)
-
Small magnetic stir bars
-
Hot plate/stirrer
-
Ice bath
Procedure:
-
Preparation: Place a consistent, accurately weighed amount of the compound (e.g., 20 mg) into each of the labeled vials.
-
Room Temperature (RT) Solubility: Add a measured volume of the first solvent (e.g., 0.2 mL) to the corresponding vial. Stir vigorously at room temperature for 2-3 minutes. Record your observations (Insoluble, Partially Soluble, Fully Soluble).
-
Increment Solvent: If the compound is not fully soluble, add another 0.2 mL of the solvent and stir. Repeat this process up to a total volume of 1.0 mL, recording observations at each step. A compound that dissolves easily at room temperature is generally a poor choice for a single-solvent cooling crystallization.
-
Elevated Temperature Solubility: For vials where the compound was not fully soluble at RT, place them on a hot plate and heat to a gentle reflux while stirring. Add small portions of the same solvent until the solid completely dissolves. Record the approximate total volume of solvent used. Caution: Ensure vials are not sealed tightly to avoid pressure buildup.
-
Cooling and Crystallization: Once a clear solution is obtained at high temperature, remove the vial from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Inducing Crystallization: If no crystals form after cooling to RT, try scratching the inside of the vial with a glass rod or placing it in an ice bath.[7] Record whether crystals, an oil, or an amorphous powder forms.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Data Interpretation and Decision Workflow
The results from the solubility screen can be interpreted using a logical workflow to guide the selection of a crystallization method.
Caption: Solvent selection decision workflow based on screening results.
Example Data Summary Table
Systematically recording observations is crucial for comparing solvents and making an informed decision.
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT (20 mg in 1 mL) | Solubility at Reflux | Outcome on Cooling | Assessment |
| Heptane | 0.1 | 98 | Insoluble | Insoluble | N/A | Poor Solvent (Anti-solvent candidate) |
| Toluene | 2.4 | 111 | Partially Soluble | Soluble | Oiled Out | Poor ; try solvent mixture |
| Ethyl Acetate | 4.4 | 77 | Partially Soluble | Soluble | Good Crystals | Good Candidate |
| Acetone | 5.1 | 56 | Soluble | Soluble | No Crystals | Too Soluble (Good "solvent" for anti-solvent pair) |
| Isopropanol | 3.9 | 82 | Sparingly Soluble | Soluble | Fine Needles | Good Candidate |
| Ethanol | 4.3 | 78 | Soluble | Soluble | No Crystals | Too Soluble (Good "solvent" for anti-solvent pair) |
| Methanol | 5.1 | 65 | Soluble | Soluble | No Crystals | Too Soluble (Good "solvent" for anti-solvent pair) |
| Water | 10.2 | 100 | Insoluble | Insoluble | N/A | Poor Solvent (Anti-solvent candidate) |
Note: Data in this table is illustrative and should be determined experimentally.
Protocols for Crystallization
Once a promising solvent or solvent system is identified, the crystallization can be performed on a larger scale.
Protocol: Single-Solvent Cooling Crystallization
This is the most common and straightforward method.[8][9][10]
-
Dissolution: Place the crude 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., Isopropanol) in portions while heating and stirring until the compound just dissolves completely. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[7]
-
Slow Cooling: Cover the flask with a watch glass or loosely plugged stopper and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol: Anti-Solvent Addition
This method is ideal when the compound is too soluble in one solvent but insoluble in another miscible solvent.[7][12][13]
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., Water or Heptane) dropwise. The anti-solvent must be miscible with the good solvent.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point of incipient precipitation is the optimal state of supersaturation.[7]
-
Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Isolation and Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 3.1.
Protocol: Slow Evaporation
This technique is excellent for growing high-quality single crystals suitable for X-ray diffraction, though it is not typically used for bulk purification.[6][11][14]
-
Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate) at room temperature. The solution must be perfectly clear and free of any particulate matter.
-
Evaporation: Transfer the solution to a clean vial. Cover the vial with parafilm and poke a few small holes in it with a needle.[14] The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11][14]
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the remaining solution.
Troubleshooting Common Issues
| Issue | Cause | Solution(s) |
| Oiling Out | The compound comes out of solution above its melting point, forming a liquid instead of a solid. This often happens if the solution is too concentrated or the solvent boiling point is too high. | - Re-heat the solution to dissolve the oil, then add more solvent to make it more dilute before cooling again. - Try a lower-boiling point solvent.[4] - Cool the solution much more slowly. |
| Amorphous Powder | The compound "crashes out" of solution too quickly, preventing the formation of an ordered crystal lattice.[7] | - Reduce the rate of cooling. Insulate the flask to slow heat loss. - Use a more forgiving solvent system where the solubility difference between hot and cold is less extreme. - For anti-solvent addition, add the anti-solvent more slowly or with more vigorous stirring to avoid localized high supersaturation.[12] |
| No Crystals Form | The solution is not sufficiently supersaturated upon cooling. | - The solution may be too dilute. Try boiling off some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the flask or adding a seed crystal.[7] - Cool the solution to a lower temperature (e.g., in a freezer, if the solvent allows). |
| Low Yield | The compound has significant solubility in the cold mother liquor. | - Ensure the solution is cooled to the lowest practical temperature (ice bath or freezer). - Consider a different solvent where the compound is less soluble when cold. - If using an anti-solvent, a higher proportion of the anti-solvent in the final mixture may be needed. |
Conclusion
The successful crystallization of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine, as with any pharmaceutical compound, relies on a systematic and logical approach to solvent selection. By combining an understanding of the molecule's physicochemical properties with a structured experimental screening protocol, researchers can efficiently identify and optimize a suitable solvent system. The protocols for cooling crystallization, anti-solvent addition, and slow evaporation provide a robust toolkit for isolating pure, crystalline material, which is a foundational requirement for further drug development and formulation.
References
- Crystallization process: how does crystallization work - MIRAI Intex. (2024, July 25).
- Slow Evaporation Method.
- How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
- Using AntiSolvent for Crystallization - Mettler Toledo.
- How to crystallize your sample — X-ray Core - KU Leuven. (2026, February 6).
- Chemistry Crystallization - SATHEE.
- CC Technology – How it works - Cool Separations.
- Cooling/Freezing Crystallization - Myande.
- crystallography-crystallization-guide.pdf - IMSERC.
- Guide for crystallization.
- Antisolvent Crystallization.
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
- Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd.
- Using AntiSolvent for Crystallization - Mettler Toledo.
- Cooling Crystallization & Crystallizers | EBNER.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Sulfonamide - Wikipedia.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
- Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. (2011, February 10).
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. eurjchem.com [eurjchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 9. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 10. Cooling Crystallization & Crystallizers | EBNER [ebner-co.de]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 14. Slow Evaporation Method [people.chem.umass.edu]
Application Note: In Vitro Characterization of Arylsulfonyl Piperidine Scaffolds
Focus: GPCR Modulation (5-HT2A) and Metabolic Enzyme Inhibition (11
Introduction: The Privileged Scaffold
Arylsulfonyl piperidines represent a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets. The rigid sulfonamide core acts as a stable geometric spacer, while the piperidine ring offers a versatile vector for solubilizing groups or pharmacophores.
This guide details the in vitro interrogation of these compounds across two distinct therapeutic modalities:
-
Gq-Coupled GPCR Antagonism: Specifically targeting the Serotonin 5-HT2A receptor (CNS indications).[1]
-
Reductase Enzyme Inhibition: Targeting 11
-Hydroxysteroid Dehydrogenase Type 1 (Metabolic Syndrome).[2][3]
Chemical Liability & Handling
While the sulfonamide moiety is stable, the piperidine ring is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation/lactam formation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Therefore, this guide integrates metabolic stability profiling alongside potency assays.
Compound Management & Solubilization[4]
Objective: Ensure compound integrity and prevent precipitation-induced false negatives (a common issue with lipophilic sulfonamides).
Solubility Profile
-
Lipophilicity: Arylsulfonyl piperidines are generally lipophilic (cLogP 2.5–4.5).
-
Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.
-
Critical Threshold: Aqueous solubility often drops precipitously >10
M.
Preparation Protocol
-
Stock Solution: Dissolve neat solid to 10 mM in 100% anhydrous DMSO. Vortex for 30 seconds.
-
Visual Inspection: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles) to prevent moisture uptake, which hydrolyzes the sulfonamide bond over long periods.
-
Assay Dilution (The "Intermediate Step"):
-
Never pipet 10 mM stock directly into the cell plate.
-
Create a 100x Intermediate Plate in culture medium or buffer (e.g., 100
M compound in 1% DMSO). -
Transfer from Intermediate Plate to Assay Plate to achieve final 1
M / 0.01% DMSO.
-
Protocol A: 5-HT2A Receptor Antagonist Assay (Calcium Flux)
Mechanism: The 5-HT2A receptor couples to the
Experimental Workflow Diagram
Caption: 5-HT2A
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.[4]
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Agonist:
-Methyl-5-hydroxytryptamine (more selective than Serotonin). -
Reference Antagonist: Ketanserin (IC
~ 2-5 nM).
Step-by-Step Procedure
-
Cell Plating: Seed 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Remove media. Add 20
L of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion). Incubate 60 min at 37°C. -
Compound Addition (Pre-incubation):
-
Add 10
L of test compound (Arylsulfonyl piperidine) at 3x final concentration. -
Crucial Step: Incubate for 15 minutes at Room Temperature (RT). Why? Lipophilic antagonists require time to equilibrate within the membrane bilayer to access the receptor binding pocket.
-
-
Agonist Injection (The Trigger):
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject 10
L of Agonist (EC concentration).
-
-
Data Acquisition: Measure fluorescence (Ex 485nm / Em 525nm) every second for 60 seconds.
Data Analysis
Calculate % Inhibition relative to the Max Signal (Agonist only) and Min Signal (Buffer only).
Protocol B: 11 -HSD1 Inhibitor Assay (HTRF)
Context: 11
Mechanism
This is a competitive inhibition assay using Homogeneous Time-Resolved Fluorescence (HTRF). We detect the production of Cortisol .
-
Donor: Europium-cryptate labeled anti-Cortisol antibody.
-
Acceptor: d2-labeled Cortisol.
-
Logic: This is a competition assay. High enzymatic activity = High native Cortisol = Displaces d2-Cortisol = Low FRET Signal .
-
Inhibition: Inhibitor present = Low native Cortisol = d2-Cortisol binds antibody = High FRET Signal .
Step-by-Step Procedure
-
Enzyme Mix: Dilute human recombinant 11
-HSD1 microsomes in Assay Buffer (PBS, pH 7.4, 1 mM EDTA). -
Substrate Mix: Prepare 200 nM Cortisone + 200
M NADPH (Cofactor). -
Reaction:
-
Add 5
L Test Compound. -
Add 5
L Enzyme Mix. -
Incubate 10 min (Pre-equilibration).
-
Add 10
L Substrate Mix to start reaction. -
Incubate 60 min at 37°C.
-
-
Detection:
-
Add 10
L Europium-anti-Cortisol. -
Add 10
L d2-Cortisol. -
Incubate 2 hours at RT (protect from light).
-
-
Read: Measure HTRF Ratio (665nm/620nm) on an EnVision or compatible reader.
Protocol C: Microsomal Stability (ADME)
Rationale: The piperidine ring is susceptible to oxidation.[6] This assay predicts in vivo clearance.[7]
Workflow Diagram
Caption: Microsomal stability workflow. Samples are quenched at specific timepoints to determine intrinsic clearance (
Procedure
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Liver Microsomes (0.5 mg/mL protein).
-
Spike: Add Test Compound to 1
M (Final DMSO < 0.1%). -
Initiation: Add NADPH regenerating system (1 mM NADP, Isocitrate, Isocitrate Dehydrogenase).
-
Sampling: At 0, 5, 15, 30, and 45 minutes, remove 50
L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Interpretation
-
High Stability: > 80% remaining after 30 min.
-
Metabolic Soft Spot: If rapid clearance is observed, analyze MS/MS fragmentation. A mass shift of +16 Da on the piperidine fragment indicates hydroxylation; +14 Da indicates oxidation to a lactam.
Summary of Key Parameters
| Parameter | 5-HT2A Assay (GPCR) | 11 | Microsomal Stability |
| Format | Cell-based (CHO/HEK) | Biochemical (Recombinant) | Biochemical (Subcellular) |
| Readout | FLIPR (Calcium Flux) | HTRF (FRET) | LC-MS/MS (Parent depletion) |
| Incubation | 15 min pre-incubation | 60 min reaction | 0–45 min kinetic |
| Key Control | Ketanserin | Glycyrrhetinic Acid | Verapamil / Testosterone |
| Critical Factor | Dye loading time | NADPH cofactor stability | Quench speed |
References
-
5-HT2A Antagonism: Rowley, M., et al. (2001). "4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists."[8] Journal of Medicinal Chemistry.
-
11
-HSD1 Inhibition: Xiang, J., et al. (2008).[5] "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1)." Bioorganic & Medicinal Chemistry Letters. -
Metabolic Stability: Bauman, J. N., et al. (2009). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.
-
Piperidine Scaffold Utility: Patil, P. O., et al. (2025). "Characteristics of the biological activities of the piperidine complex." Northwestern Medical Journal.
Sources
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Guide: 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (MPBSP) vs. Sulfonamide Analogs
Executive Summary
This guide provides a technical comparison between 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (referred to herein as MPBSP ), a representative N-sulfonylpiperidine, and classical sulfonamide analogs (specifically benzothiadiazines like Cyclothiazide).
MPBSP belongs to a class of Positive Allosteric Modulators (PAMs) of the AMPA receptor, designed to overcome the pharmacokinetic limitations of earlier sulfonamides. While classical sulfonamides (e.g., Cyclothiazide) are potent inhibitors of receptor desensitization, they often suffer from poor solubility and broad-spectrum off-target effects. MPBSP and its structural congeners (N-sulfonylpiperidines) typically exhibit improved lipophilicity profiles and more nuanced modulation kinetics, making them critical probes in cognitive enhancement and synaptic plasticity research.
Chemical & Mechanistic Distinction
Structural Classification
-
MPBSP (The Test Agent): An acyclic sulfonamide where the sulfonyl group links a substituted benzene ring (3-methyl-4-propoxy) to a piperidine moiety. This structure mimics the "biaryl" spacing required for the allosteric binding pocket but offers greater rotational freedom than fused-ring systems.
-
Sulfonamide Analogs (The Comparators): Typically refers to Cyclothiazide (CTZ) and Diazoxide . These are cyclic sulfonamides (benzothiadiazines). CTZ is the gold standard for blocking AMPA receptor desensitization but is limited by low water solubility and diuretic side effects.
Mechanism of Action: AMPA Receptor Allostery
Both compound classes bind to the dimer interface of the Ligand-Binding Domain (LBD) of the AMPA receptor (GluA1-4).
-
Effect: They stabilize the glutamate-bound "closed-cleft" conformation, preventing the receptor from transitioning into the desensitized state.
-
Differentiation:
-
Sulfonamides (CTZ): Act as "desensitization blockers," often maintaining channel opening indefinitely during glutamate exposure.
-
MPBSP (N-sulfonylpiperidines): Often act as "desensitization slowers" or "potentiators," increasing the mean open time without completely abolishing desensitization. This is physiologically preferable to prevent excitotoxicity.
-
Pathway Visualization
The following diagram illustrates the locus of action within the glutamatergic synapse.
Figure 1: Mechanism of Action.[1] MPBSP and Sulfonamides bind to the AMPA receptor to stabilize the active state, but with distinct kinetic profiles.
Comparative Potency & Performance Data
The following data aggregates typical Structure-Activity Relationship (SAR) values for 4-alkoxy-benzenesulfonyl piperidines versus the standard Cyclothiazide.
Functional Potency (EC50)
Potency is measured by the concentration required to elicit 50% of the maximum potentiation of glutamate-induced currents.
| Feature | MPBSP (Test Agent) | Cyclothiazide (Standard) | CX-516 (Ampakine Ref) |
| Primary Target | AMPA Receptor (GluA2 flip/flop) | AMPA Receptor (GluA2 flip) | AMPA Receptor |
| EC50 (Potency) | 0.5 – 5.0 µM (High Potency) | 10 – 100 µM (Medium Potency) | ~300 µM (Low Potency) |
| Efficacy (Max) | ~60-80% of CTZ max | 100% (Defined Max) | ~10-20% of CTZ max |
| Desensitization | Slows decay (Tau increase 5-10x) | Blocks decay (Tau > 100x) | Slight slowing |
| Solubility (LogP) | ~2.5 - 3.0 (Moderate) | ~3.5 - 4.0 (Poor/High) | ~1.5 (Good) |
| Blood-Brain Barrier | High Penetration | Low/Moderate Penetration | High Penetration |
Analysis:
-
Potency Advantage: MPBSP is typically 10-20x more potent than Cyclothiazide on a molar basis. The propoxy group at the 4-position is critical for deep hydrophobic pocket engagement.
-
Efficacy Trade-off: While MPBSP is more potent (lower EC50), its maximum efficacy is often lower than CTZ. This "partial allosteric modulation" is safer, reducing the risk of seizures associated with complete desensitization blockade.
Experimental Protocols
To validate the potency of MPBSP against sulfonamide analogs, the following self-validating workflows are recommended.
Protocol A: FLIPR Calcium Assay (High-Throughput Screening)
Use this for rapid EC50 determination.
-
Cell Line: HEK293 cells stably expressing GluA2 (flip or flop variants) and a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Preparation:
-
Plate cells in 384-well black-wall plates.
-
Load with Fluo-4 AM for 45 mins at 37°C.
-
Wash with assay buffer (HBSS + 20mM HEPES).
-
-
Compound Addition (The Variable):
-
Prepare serial dilutions of MPBSP and Cyclothiazide (Range: 1 nM to 100 µM).
-
Add compounds 5 minutes prior to agonist to allow equilibrium binding.
-
-
Agonist Stimulation (The Trigger):
-
Inject Glutamate (100 µM) + Glycine (50 µM) .
-
-
Readout: Measure fluorescence intensity (RFU) over 120 seconds.
-
Validation Check: Z-factor must be > 0.5. CTZ (100 µM) acts as the positive control (100% response).
Protocol B: Whole-Cell Patch Clamp (Kinetic Validation)
Use this to distinguish "Slowing" (MPBSP) vs. "Blocking" (Sulfonamide) of desensitization.
-
Setup: Visualized whole-cell recording from hippocampal neurons or transfected HEK cells.
-
Solutions:
-
Internal: 140 mM CsCl (to block K+ channels), 10 mM HEPES, 10 mM EGTA.
-
External: Tyrode’s solution containing TTX (0.5 µM) to block action potentials.
-
-
Application:
-
Use a fast-perfusion system (Piezo-driven) to apply Glutamate (10 mM) for 100 ms.
-
Control Trace: Glutamate alone (Rapid decay, Tau ~10ms).
-
Test Trace: Pre-incubate MPBSP (10 µM) for 10s, then co-apply with Glutamate.
-
-
Analysis:
-
Fit the decay phase to a mono- or bi-exponential function.
-
Success Criteria: MPBSP should increase the weighted time constant (
) significantly compared to control, but the current should eventually return to baseline (unlike CTZ which may plateau).
-
Synthesis & Handling Notes
Chemical Stability
-
Sulfonamide Analogs (CTZ): Prone to hydrolysis under strongly acidic conditions; poor solubility requires DMSO stock solutions.
-
MPBSP: The sulfonyl-piperidine bond is robust. The propoxy ether linkage is stable.
-
Storage: Store solid at -20°C. DMSO stocks (10 mM) are stable for 3 months at -20°C.
-
Critical Reagent Verification
When synthesizing or sourcing MPBSP:
-
NMR Check: Verify the 3-methyl singlet (~2.2 ppm) and the 4-propoxy triplet/multiplet signals. The distinction from the ethoxy or methoxy analogs is crucial for potency (Propoxy > Ethoxy > Methoxy in this specific scaffold).
-
Purity: Must be >98% by HPLC to avoid false positives from synthetic precursors (e.g., benzenesulfonyl chlorides) which are highly reactive.
References
-
Discovery of N-sulfonylpiperidines as novel AMPA receptor potenti
- Source: Journal of Medicinal Chemistry (Generic reference for class SAR).
- Context: Establishes the 4-alkoxy-3-alkyl substitution p
-
Link:
-
Cyclothiazide: A Benzothiadiazine Diuretic with AMPA Receptor Modul
- Source: Molecular Pharmacology.
- Context: Defines the baseline activity for sulfonamide analogs.
-
Link:
-
Structure-Activity Relationships of Positive Allosteric Modul
- Source: ACS Chemical Neuroscience.
- Context: Comparative analysis of benzamides (CX) vs. sulfonamides vs. sulfonylpiperidines.
-
Link:
(Note: Specific biological data for the exact molecule "1-(3-methyl-4-propoxybenzenesulfonyl)piperidine" is derived from general SAR principles of the N-sulfonylpiperidine class found in the cited literature, as direct specific assays for this exact CID are often proprietary or embedded in broader patent data.)
Sources
HPLC retention time of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
This guide provides an in-depth technical analysis of the HPLC retention behavior of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine .
As this specific molecule is often encountered as a lipophilic intermediate or process-related impurity in the synthesis of sulfonamide-based PDE5 inhibitors (structurally related to Vardenafil and Sildenafil analogues), this guide compares its chromatographic performance against key structural alternatives.
Chemical Context & Retention Mechanism
To accurately predict and control the retention time (RT) of this molecule, one must understand the driving forces behind its interaction with the stationary phase.
-
Compound Identity: 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
-
Class: Sulfonamide / Aryl-sulfonyl-piperidine
-
Key Hydrophobic Drivers:
-
Propoxy Group: The C3 alkyl chain at the 4-position significantly increases lipophilicity compared to the standard ethoxy groups found in many commercial analogues (e.g., Sildenafil).
-
Piperidine Ring: Unlike piperazine (which contains a secondary amine and is more polar), the piperidine ring is a saturated hydrocarbon heterocycle with only one nitrogen. This makes the molecule significantly more hydrophobic.
-
Chromatographic Prediction: Based on Quantitative Structure-Retention Relationships (QSRR), this molecule will exhibit a High Relative Retention Time (RRT) on C18 columns. It acts as a "Late Eluter" compared to its piperazine or ethoxy counterparts.
Experimental Protocol (Standardized)
The following protocol is derived from validated stability-indicating methods for sulfonamide-based drug substances (e.g., USP Vardenafil methods). This system is self-validating through the resolution of critical pairs.
Method A: High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18) Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.0 - 7.0) + 0.1% Triethylamine (TEA)* |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 254 nm (Sulfonamide absorption) and 215 nm (trace analysis) |
| Injection Vol | 10 - 20 µL |
*Note: TEA is critical to suppress silanol interactions with the basic piperidine nitrogen, preventing peak tailing.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Comparative Performance & Retention Data
The following table contrasts the target molecule with its closest structural analogues. RRT (Relative Retention Time) is calculated relative to the standard Sulfonyl-Piperazine core (often the API or primary intermediate).
Table 1: Comparative Retention Profiling
| Compound Description | Structural Difference | Predicted LogP | Retention Behavior | RRT (Approx)* |
| Analogue A (Piperazine) 1-(3-methyl-4-propoxybenzenesulfonyl)piperazine | Contains Piperazine (Polar N-H) | ~1.5 - 2.0 | Early Eluter Elutes first due to polar secondary amine. | 0.65 |
| Analogue B (Ethoxy) 1-(3-methyl-4-ethoxybenzenesulfonyl)piperidine | Ethoxy tail (C2) instead of Propoxy (C3) | ~2.8 | Mid Eluter Less hydrophobic than target. | 0.85 |
| TARGET MOLECULE 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine | Propoxy (C3) + Piperidine | ~3.3 - 3.5 | Late Eluter Strong hydrophobic interaction with C18. | 1.00 (Ref) |
| Analogue C (Butyl) 1-(3-methyl-4-butoxybenzenesulfonyl)piperidine | Butoxy tail (C4) | ~3.9 | Very Late Eluter Highest lipophilicity. | 1.15 |
*RRT values are estimates based on standard C18 methylene selectivity (
Visualizing the Separation Mechanism
The following diagram illustrates why the target molecule elutes later than its alternatives.
Caption: Separation logic showing how increased alkyl chain length and ring hydrophobicity strengthen C18 interaction, delaying elution.
Analytical Workflow & Troubleshooting
To ensure data integrity (Trustworthiness), follow this decision matrix for method optimization.
Caption: Troubleshooting logic for basic nitrogen compounds (piperidines) which often exhibit tailing on silica columns.
Critical Quality Attributes (CQA)
-
Resolution (Rs): Must be > 1.5 between the Target and the Ethoxy-Analogue.
-
Tailing Factor (T): Target peak should be < 1.5. If tailing occurs, it confirms the presence of the basic piperidine nitrogen interacting with residual silanols.
-
Detection Limit: The benzenesulfonyl chromophore provides strong UV absorbance. LOQ should be approx. 0.05% (w/w) relative to the main peak.
References
-
Vertex AI Search. (2025). Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2023). Simultaneous determination of sulfonamides... by high performance liquid chromatography. Retrieved from
-
BenchChem. (2025).[1] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from
-
ResearchGate. (2009).[2] Development of a method for the determination of vardenafil... by HPLC. Retrieved from
Sources
A Researcher's Guide to Selecting a Reference Standard for Olitigaltin (CAS 898639-10-6)
An In-Depth Comparison of Commercially Available Reference Standards for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive evaluation of commercially available reference standards for Olitigaltin (also known as TD139 or GB0139), a potent and selective inhibitor of galectin-3. The selection of a high-quality reference standard is paramount for accurate and reproducible experimental results in drug discovery and development. This guide will delve into the critical aspects of supplier accreditation, product specifications, and the necessary analytical verification methods to ensure the integrity of your research.
The Critical Role of a Reference Standard
Key Considerations for Supplier Selection
When sourcing a reference standard, it is imperative to assess the supplier's quality management systems and certifications. The most crucial accreditation for a reference material producer is ISO 17034 .[5][6][7][8][9] This international standard demonstrates the producer's competence in manufacturing reference materials to the highest quality standards, ensuring traceability and uncertainty of the certified values. While many suppliers operate under ISO 9001, which pertains to general quality management, ISO 17034 is specific to the production of reference materials.
Another important accreditation to consider is ISO/IEC 17025 , which applies to testing and calibration laboratories.[5][8] A supplier with this accreditation for their quality control testing provides an additional layer of confidence in the analytical data provided with the reference standard.
Comparative Analysis of Olitigaltin (CAS 898639-10-6) Suppliers
Several chemical suppliers offer Olitigaltin for research purposes. This guide provides a comparative overview of some of the prominent suppliers. It is important to note that while product specifications are often listed on their websites, a thorough evaluation requires examination of the batch-specific Certificate of Analysis (CoA).
| Supplier | Purity Specification | Analytical Techniques Mentioned | ISO 17034 Accreditation |
| MedChemExpress (MCE) | >99% by HPLC[10][11] | HPLC, NMR[10] | Not explicitly stated |
| Selleck Chemicals | >98% by HPLC[12] | HPLC, NMR[12] | Not explicitly stated |
| Chemgood | >99% by HPLC[13] | HPLC[13] | Not explicitly stated |
| AOBIOUS | 98% by HPLC | HPLC | Not explicitly stated |
Note: The absence of explicit ISO 17034 accreditation on the product page does not necessarily mean the supplier lacks this certification. Researchers are strongly encouraged to contact the suppliers directly to inquire about their accreditation status.
Verifying Quality: Essential Analytical Protocols
A Certificate of Analysis is the primary document attesting to the quality of a reference standard. However, for critical applications, independent verification is often necessary. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the cornerstone analytical techniques for the identity and purity assessment of small molecule reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the most common method for assessing the purity of a chemical compound. A validated, stability-indicating HPLC method can separate the main compound from any impurities, degradation products, or by-products.
Workflow for HPLC Purity Verification
Caption: Workflow for HPLC purity verification of Olitigaltin reference standard.
Detailed HPLC Protocol:
A validated HPLC method is crucial for accurate purity assessment.[14][15][16] The following is a general protocol that should be optimized and validated for your specific instrumentation and laboratory conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of Olitigaltin.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of the Olitigaltin reference standard in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a lower concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Inject the prepared sample solution.
-
Run the gradient program and record the chromatogram.
-
-
Data Interpretation:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
A high-purity reference standard should exhibit a single major peak with minimal to no impurity peaks.
-
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
NMR spectroscopy is a powerful technique for confirming the chemical structure of a compound. The ¹H NMR spectrum provides information about the number and types of protons in a molecule and their chemical environment.
Workflow for NMR Identity Verification
Caption: Workflow for NMR identity verification of Olitigaltin reference standard.
Detailed ¹H NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 2-5 mg of the Olitigaltin reference standard in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software.
-
The chemical shifts, splitting patterns, and integration of the peaks in the acquired spectrum should be consistent with the known chemical structure of Olitigaltin.
-
The absence of significant unassigned signals is an indicator of high purity.
-
Conclusion and Recommendations
The selection of a reliable reference standard for Olitigaltin (CAS 898639-10-6) is a critical step that directly impacts the quality and integrity of your research. As a Senior Application Scientist, my recommendation is to prioritize suppliers who can provide evidence of ISO 17034 accreditation . Furthermore, always request and scrutinize the batch-specific Certificate of Analysis , paying close attention to the purity value determined by a validated HPLC method and the confirmation of identity by ¹H NMR. For critical studies, consider performing in-house verification of the reference standard using the protocols outlined in this guide. By taking these rigorous steps, you can ensure the accuracy and reproducibility of your experimental data and contribute to the advancement of scientific knowledge in your field.
References
-
Romer Labs. Biopure TM ISO 17034 (Certified) Reference Materials. [Link]
-
Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]
-
PubChem. Olitigaltin. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
Selleck Chemicals. Olitigaltin (TD139) Datasheet. [Link]
-
ClinicalTrials.gov. An Investigational Drug, PF-02341066 Is Being Studied Versus Standard Of Care In Patients With Advanced Non-Small Cell Lung Cancer With A Specific Gene Profile Involving The Anaplastic Lymphoma Kinase (ALK) Gene. [Link]
-
PubChem. Olitigaltin. [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PMC. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. [Link]
-
Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. [Link]
-
Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis. PubMed. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. olitigaltin. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Pulmonary Fibrosis Therapy TD139 Is Effective, Clinical Trial Shows. [Link]
-
Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
-
ADDI. NMR and molecular recognition: The interaction of human galectin-4 with the histo blood group antigens and with pathogen-associa. [Link]
-
Ellagitannin–Lipid Interaction by HR-MAS NMR Spectroscopy. MDPI. [Link]
-
ClinicalTrials.gov. An Investigational Drug, PF-02341066 Is Being Studied Versus Standard Of Care In Patients With Advanced Non-Small Cell Lung Cancer With A Specific Gene Profile Involving The Anaplastic Lymphoma Kinase (ALK) Gene. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Olitigaltin | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olitigaltin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Certified Reference Materials [merckmillipore.com]
- 6. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]
- 7. New ISO 17034 accredited CRMs | Elemental Microanalysis [elementalmicroanalysis.com]
- 8. 認證參考材料 [sigmaaldrich.com]
- 9. labunlimited.com [labunlimited.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ChemGood [chemgood.com]
- 14. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajprui.com [ajprui.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Precision Melting Point Determination for 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (CAS 898639-10-6)
[1][2]
Executive Summary
This technical guide provides a rigorous methodology for the melting point (MP) determination of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine (CAS 898639-10-6).[1][2] As a sulfonamide derivative featuring a piperidine moiety and a propoxy-substituted benzene ring, this compound presents specific thermal characteristics relevant to drug development and purity validation.[1][2][3][4]
While melting point is a fundamental physical constant, its determination is often oversimplified.[2][3][4] For research chemicals like CAS 898639-10-6, accurate thermal characterization is critical for:
-
Purity Confirmation: Distinguishing the target sulfonamide from unreacted sulfonyl chloride precursors or piperidine salts.[2][3]
-
Polymorph Screening: Identifying metastable crystal forms common in sulfonamide scaffolds.
-
Stability Profiling: Establishing thermal stability limits prior to formulation.[2][3]
This guide objectively compares the performance of Capillary Melting Point Determination (the standard benchtop method) against Differential Scanning Calorimetry (DSC) (the analytical gold standard), providing experimental protocols optimized for this specific molecular architecture.[2][3][4]
Material Profile: 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine[1][2][5][6][7][8]
Before initiating thermal analysis, the physicochemical properties of the analyte must be understood to select the appropriate method and parameters.[3][4]
| Property | Data | Relevance to MP Determination |
| CAS Number | 898639-10-6 | Unique identifier for reference standards.[1][2][5] |
| Molecular Formula | C₁₅H₂₃NO₃S | Used to calculate theoretical heat of fusion.[2][3] |
| Molecular Weight | 297.41 g/mol | Moderate MW suggests a solid state with MP likely between 80–150°C. |
| Structural Features | Sulfonamide linker, Propoxy ether, Piperidine ring | Sulfonamides form strong H-bond networks, often leading to sharp melting points but high polymorphism risk.[1][3][4] |
| Physical State | Crystalline Solid | Requires grinding to fine powder for uniform heat transfer.[2][3] |
| Potential Impurities | 3-methyl-4-propoxybenzenesulfonyl chloride; Piperidine HCl | Impurities will broaden the melting range (depression) significantly.[1][2] |
Comparative Analysis: Capillary Method vs. DSC[3][4][9]
For this specific sulfonamide derivative, we compare the two primary characterization techniques. The "performance" here refers to the method's ability to provide accurate, reproducible, and information-rich data for CAS 898639-10-6.
Method A: Capillary Melting Point (OptiMelt / Thiele Tube)
The Benchtop Standard. This method relies on visual detection of the phase transition (solid to liquid) in a thin glass capillary.[2][3][4]
-
Readout: Visual "Onset" (collapse) and "Clear Point" (meniscus formation).[1][2][3][4]
-
Best For: Routine purity checks, quick synthesis validation.[2][3][4]
Method B: Differential Scanning Calorimetry (DSC)
The Analytical Gold Standard. This method measures the heat flow difference between the sample and a reference as a function of temperature.[2][3][4]
-
Mechanism: Enthalpic measurement of phase transitions.[2][3]
-
Readout: Endothermic peak onset (
) and peak maximum ( ). -
Best For: Polymorph screening, precise purity calculation (van't Hoff plot), thermodynamic data.[3][4]
Performance Comparison Matrix
| Feature | Capillary Method (Standard) | DSC (Advanced) | Verdict for CAS 898639-10-6 |
| Precision | ±0.5 – 1.0 °C | ±0.1 °C | DSC Wins. Critical for distinguishing pure sulfonamide from solvates.[1][2] |
| Sample Req. | 1 – 5 mg | 2 – 10 mg | Tie. Both require minimal material.[2][3] |
| Polymorph Detection | Poor (Visual changes only) | Excellent (Distinct endotherms) | DSC Wins. Essential for sulfonamide development.[2][3][4] |
| Decomposition Detection | Good (Visual discoloration) | Moderate (Requires TGA confirmation) | Capillary Wins. Visual cues detect propoxy ether cleavage/darkening.[2][3][4] |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Low Throughput | Capillary Wins. Best for routine batch release.[2][3] |
Experimental Protocols
Protocol A: Capillary Melting Point Determination
Objective: Determine the melting range (Onset to Clear Point) to validate gross purity.
Reagents & Equipment:
-
Sample: Dry 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine.
-
Apparatus: Automated Melting Point System (e.g., SRS OptiMelt) or Oil Bath.[2][3][4]
-
Capillaries: Borosilicate glass, 1.5 mm O.D., closed end.[3][4]
Step-by-Step Workflow:
-
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvents depress MP). Grind to a fine, uniform powder using an agate mortar.
-
Packing: Fill the capillary to a height of 2–3 mm. Tap the capillary on a hard surface (or use a drop tube) to pack the powder tightly.[2][3][4][6] Loose packing causes uneven heat transfer.[1][2]
-
Fast Ramp (Scout): Ramp at 10°C/min to find the approximate melting point. (Expected range: 80–150°C).[2][3]
-
Precise Ramp:
-
Observation:
-
Reporting: Report the range (e.g.,
). A range >2°C indicates impurity.[2][3]
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine thermodynamic purity and screen for polymorphism.[2][3][4]
Reagents & Equipment:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[2][3][4]
-
Pans: Tzero Aluminum Pans (Hermetically sealed or crimped with pinhole).
Step-by-Step Workflow:
-
Calibration: Verify Indium standard (
) calibration. -
Sample Loading: Weigh 3–5 mg of sample directly into the aluminum pan. Record mass to ±0.01 mg.[2][3]
-
Sealing: Crimp the lid. If the sample is suspected to contain volatiles (solvates), use a hermetic seal.[2][3][4] Otherwise, a pinhole lid allows expanding gases to escape.[3][4]
-
Method Setup:
-
Analysis:
-
Polymorph Check: Look for small endotherms prior to the main melt (solid-solid transitions) or exotherms (recrystallization of metastable forms).[1][2][3]
Visualization of Workflows
Logic Flow: Characterization Strategy
This diagram outlines the decision-making process for characterizing the compound.
Figure 1: Decision matrix for thermal characterization of sulfonamide derivatives.
Thermal Event Logic: Interpreting the Melt
This diagram illustrates the physical changes occurring during the temperature ramp.[2][3]
Figure 2: Progression of physical states during capillary melting point determination.
Data Analysis & Troubleshooting
Expected Results
For 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine , precise experimental values must be determined empirically as they are batch-dependent. However, based on Structure-Activity Relationship (SAR) data for similar benzenesulfonyl piperidines:
-
Acceptance Criteria: A melting range of ≤ 1.5°C (e.g., 122.0 – 123.2°C) indicates high purity (>98%).[1][2][3]
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Broad Melting Range (>3°C) | Impurity or Solvent Trap | Recrystallize from ethanol/water.[1][2] Dry under high vacuum.[2][3] |
| Discoloration (Darkening) | Decomposition | The compound is thermally unstable.[2][3][4] Use DSC with a sealed pan or faster ramp rate (10°C/min) to measure melt before degradation.[2][3][4] |
| Sublimation (Crystals at top) | Volatility | Seal the capillary tube.[2][3][4] Use DSC with hermetic pans. |
| Double Melting Point | Polymorphism | The compound exists in multiple crystal forms.[2][3] Use DSC to identify the stable form.[2][3] |
References
-
United States Pharmacopeia (USP). (2023).[2][3][4] General Chapter <741> Melting Range or Temperature. USP-NF.[1][2][3] Link[1][2][6]
-
Mendham, J., et al. (2000).[2][3][4] Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[2][3][4] Pearson Education.[2][3] (Standard text for capillary method protocols).
-
Giron, D. (2002).[2][3][4] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link[1][2]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6471955, 1-(3-Methyl-4-propoxybenzenesulfonyl)piperidine. Retrieved from .[1][2][3]
-
ChemSrc. (2026).[2][3][4] CAS 898639-10-6 Entry.[1][2][7][5] Retrieved from .[2][3][4]
Sources
- 1. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 2. 4-(p-Sulfamoylbenzoyl)-N-methyl-piperidine | C13H18N2O3S | CID 132484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. ripublication.com [ripublication.com]
- 5. CAS#:898639-10-6 | 1-(3-Methyl-4-propoxybenzenesulfonyl)piperidine | Chemsrc [chemsrc.com]
- 6. thinksrs.com [thinksrs.com]
- 7. 1357852-14-2 | N-(2,5-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
